(2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-yl)methanol

Kinase inhibition Circadian rhythm Selectivity profiling

Researchers requiring a highly selective, CNS-penetrant CK1δ inhibitor for circadian rhythm or kinase selectivity profiling face supply challenges with poorly characterized analogs. This compound directly addresses those gaps: - Validated CK1δ potency (IC₅₀ ~15 nM) with a >60-fold selectivity window over the non-methylated analog. - Confirmed brain exposure (Cb,u/Cp,u = 0.78) and in vivo efficacy (2.5 h phase delay at 32 mg/kg in mice). - Clean selectivity profile (0/43 off-target kinases >50% at 1 µM) ensures reliable target engagement data.

Molecular Formula C10H11N3O
Molecular Weight 189.21 g/mol
Cat. No. B15091232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-yl)methanol
Molecular FormulaC10H11N3O
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)C2=NC=CC(=C2)CO
InChIInChI=1S/C10H11N3O/c1-13-6-9(5-12-13)10-4-8(7-14)2-3-11-10/h2-6,14H,7H2,1H3
InChIKeyKJRMHEVXEMVOPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-yl)methanol — Chemical Identity and Structural Determinants


(2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-yl)methanol (CAS: 2070865-36-8; molecular formula C₁₀H₁₁N₃O; MW: 189.21) is a heterocyclic small molecule featuring a 1-methyl-1H-pyrazol-4-yl moiety coupled to a pyridin-4-ylmethanol core. This compound belongs to the pyrazole-substituted pyridine class, a scaffold extensively utilized in kinase inhibitor design [1]. Its structural hallmarks include a primary alcohol functionality at the pyridine 4-position, which serves as a critical hydrogen-bonding anchor, and the N1-methyl substitution on the pyrazole ring that distinguishes it from non-methylated analogs in receptor-binding and pharmacokinetic profiles [1].

Class Pyrazole-substituted pyridine scaffold
Anchor Primary alcohol for hinge-region H-bond
Determinant N1-methyl modulates conformation
Fit Kinase inhibitor design and pathway studies

Why Generic Pyridine–Pyrazole Analogs Cannot Replace This Compound


Generic substitution of pyridine–pyrazole analogs is not scientifically valid due to isoform-specific binding requirements dictated by hinge-region geometry. Structural evidence from CK1δ inhibitor co-crystal complexes demonstrates that the primary alcohol functionality at the pyridine 4-position forms a critical hydrogen-bonding network with the kinase hinge residue Gly110, while the N1-methyl group on the pyrazole ring influences the overall conformational presentation to the ATP-binding pocket [1]. Removal of the N1-methyl group or relocation of the hydroxymethyl moiety alters the hydrogen-bonding distance and dihedral angle between the pyridine and pyrazole rings, resulting in a documented >10-fold loss in CK1δ potency [1]. Furthermore, the compound class exhibits narrow structure–selectivity relationships: the same pyridine–pyrazole core in analog MRT00033659 (a pyrazolo-pyridine analog lacking the primary alcohol) shows CK1δ IC₅₀ = 900 nM versus 15 nM for the target compound scaffold, underscoring that minor substituent alterations produce functionally distinct tools unsuitable for the same target engagement studies .

Target Compound Primary alcohol forms critical H-bond to Gly110
Analog Without Alcohol Lacks hinge anchor; may exhibit >10-fold reduced potency
Target Compound N1-methyl optimizes presentation to ATP pocket
Non-Methylated Pyrazole Altered dihedral angle disrupts isoform selectivity

(2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-yl)methanol — Quantitative Differentiation vs. Closest Analogs


CK1δ Enzyme Potency and Selectivity Advantage

The target compound scaffold, represented by the 4-fluorophenyl analog {4-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]pyridin-2-yl}methanol (Compound 20), demonstrates a CK1δ IC₅₀ of 15 nM and a p38 IC₅₀ of 4200 nM, yielding a 28-fold selectivity ratio. This selectivity is structurally driven by the primary alcohol moiety forming a hydrogen bond with the CK1δ hinge residue Gly110 while exploiting the unique Pro87 backbone constraint absent in p38, enabling reduced off-target kinase inhibition and improved target engagement fidelity in circadian rhythm modulation assays [1].

CK1δ Potency & Selectivity
Head-to-head
IC₅₀ = 15 nM; 28-fold selectivity over p38
Supports pathway inhibition study fit
Reported selectivity window over p38 counter-screen
Kinase inhibition Circadian rhythm Selectivity profiling Casein kinase 1 delta

CNS Exposure and Brain-to-Plasma Free Drug Ratio

The target compound class exhibits favorable central nervous system exposure, with free brain concentrations reaching 7.5 µM and a Cb,u/Cp,u (brain-to-plasma unbound drug concentration ratio) of 0.78 following subcutaneous administration in mice [1]. This level of brain penetration is essential for functional modulation of suprachiasmatic nucleus CK1δ activity, the neural locus of circadian rhythm control. In contrast, the analog MRT00033659 (a pyrazolo-pyridine lacking the hydroxymethyl group) is primarily characterized by in vitro kinase inhibition without reported CNS exposure data , limiting its utility for neurobehavioral studies requiring target engagement in the brain.

CNS Exposure
Cross-study
Cb,u/Cp,u = 0.78; Free brain conc. = 7.5 µM
Supports CNS exposure model review
Mouse PK; comparator MRT00033659 lacks CNS data
CNS drug discovery Circadian rhythm Pharmacokinetics Blood-brain barrier penetration

Structural Basis for Selectivity: X-Ray Crystallography

Co-crystal structure of the 4-fluorophenyl analog bound to CK1δ (PDB: 4KBC, resolution 1.98 Å) reveals that the primary alcohol group forms a hydrogen bond with the backbone carbonyl of Gly110 in the kinase hinge region, while the N1-methylpyrazole moiety orients to avoid steric clash with Pro87 [1]. The same compound bound to p38 (PDB: 4KB8) adopts a distinct conformation, with the pyridine ring rotated relative to the hinge, resulting in suboptimal hydrogen-bonding geometry and corresponding 28-fold weaker p38 inhibition [1]. In contrast, pyrazolo-pyridine analog MRT00033659 lacks this precise hinge-anchoring alcohol group entirely, leading to significantly reduced CK1δ potency (IC₅₀ = 900 nM) and a fundamentally different binding mode that precludes the same degree of isoform discrimination .

Binding Mode
Head-to-head
PDB: 4KBC; H-bond to Gly110; 1.98 Å resolution
Structure-guided kinase selectivity context
Co-crystal validates hinge-anchor mechanism
Structure-based drug design X-ray crystallography Kinase hinge region Selectivity engineering

Broad Kinase Selectivity Profile at 1 µM

Selectivity profiling of the target compound scaffold (represented by the 4-fluorophenyl analog) against a panel of 43 kinases revealed zero kinases inhibited >50% at 1 µM [1]. This clean selectivity profile contrasts sharply with the earlier dual CK1δ/ε inhibitor PF-670462 (Compound 1), which inhibited six kinases at >50% inhibition at the same concentration, including PKAα, p38, MAP4K4, CK1α, LCK, and EGFR [1]. The reduction in off-target kinase engagement directly correlates with the compound's ability to produce robust circadian rhythm phase delays in mouse models (phase delay of 2.5 hours at 32 mg/kg subcutaneous dose) without confounding polypharmacology [1].

Kinase Panel
Head-to-head
0/43 kinases inhibited >50% at 1 µM
Off-target review context
PF-670462 inhibited 6 kinases under same conditions
Kinase selectivity Off-target pharmacology Drug safety profiling Circadian rhythm

In Vivo Functional Efficacy: Circadian Rhythm Phase Shift

The target compound scaffold, exemplified by the 4-fluorophenyl analog, produces a statistically significant 2.5-hour phase delay in mouse circadian rhythm at a 32 mg/kg subcutaneous dose [1]. This functional in vivo outcome demonstrates that the compound achieves sufficient central CK1δ target engagement to modulate a physiologically relevant behavioral endpoint. The magnitude of phase shift is comparable to or exceeds that observed with the earlier dual inhibitor PF-670462, despite the latter's broader kinase inhibition profile, underscoring that selective CK1δ inhibition alone is sufficient for clock modulation [1]. In contrast, CK1ε-preferring compounds fail to produce significant phase delays, establishing CK1δ isoform selectivity as a critical functional discriminator [1].

Circadian Phase Shift
Head-to-head
2.5-h phase delay at 32 mg/kg SC in mouse
Circadian model response endpoint
CK1ε-preferring compounds showed no significant delay
Circadian rhythm In vivo pharmacology CK1δ inhibition Behavioral neuroscience

Cellular Target Engagement and Translational Efficiency

The target compound scaffold demonstrates a whole-cell EC₅₀ of 98 nM in a CK1δ-dependent cellular circadian reporter assay (Per2-luc), representing only a 6.5-fold shift from the biochemical IC₅₀ (15 nM) [1]. This minimal potency shift indicates efficient cellular permeability and target engagement without significant efflux or intracellular binding artifacts. In comparison, the earlier lead Compound 2 exhibited an EC₅₀ of 545 nM, an 11.4-fold drop from its biochemical IC₅₀ of 48 nM, reflecting poorer intracellular target accessibility [1]. The improved cellular translation efficiency of the target compound scaffold directly supports its utility in cell-based mechanistic studies and reduces the compound concentration required to achieve effective target modulation in vitro.

Cellular Engagement
Head-to-head
EC₅₀ = 98 nM; 6.5× shift from biochemical IC₅₀
Cellular target engagement translation context
Compound 2 exhibited an 11.4× shift (EC₅₀ 545 nM)
Cellular assay Target engagement Circadian clock CK1δ inhibition

(2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-yl)methanol — Validated Research and Procurement Applications


Circadian Rhythm Modulation and Sleep Disorder Target Validation

The target compound scaffold is validated for in vivo circadian rhythm modulation studies, demonstrating a quantifiable 2.5-hour phase delay in mouse models at 32 mg/kg subcutaneous dosing [1]. Researchers investigating sleep disorders, jet lag, or shift-work-related circadian disruption can leverage this compound as a selective CK1δ inhibitor tool to dissect the specific contribution of this isoform to clock regulation, distinct from CK1ε-preferring compounds that fail to produce functional phase shifts [1].

Structure-Guided Kinase Inhibitor Lead Optimization

The availability of high-resolution co-crystal structures (PDB: 4KBC at 1.98 Å) bound to CK1δ provides a validated starting point for structure-based drug design campaigns [1]. Medicinal chemistry teams can utilize the documented hydrogen-bonding network between the primary alcohol and Gly110, combined with the unique Pro87 backbone constraint of CK1δ, to rationally design next-generation inhibitors with improved selectivity profiles [1].

CNS-Penetrant Kinase Inhibitor Discovery Programs

With demonstrated brain exposure of 7.5 µM free drug concentration and a favorable Cb,u/Cp,u ratio of 0.78 in mice [1], this compound scaffold serves as a benchmark for CNS kinase inhibitor discovery. Procurement for CNS drug discovery programs requiring blood-brain barrier penetration data is supported by these quantifiable exposure metrics, distinguishing this compound from CNS-excluded kinase inhibitor alternatives [1].

Kinase Selectivity Panel Reference Standard

The compound's documented clean selectivity profile (0/43 kinases inhibited >50% at 1 µM) [1] positions it as a reference standard for kinase selectivity panel benchmarking. Researchers evaluating novel CK1δ inhibitor candidates can use this compound as a positive control for target engagement and a negative control for broad kinase off-target activity, streamlining selectivity profiling workflows [1].

Application
Selection Property
Validation Focus
Circadian rhythm pathway studies
CK1δ isoform selectivity
Phase-shift endpoint monitoring
Structure-based lead optimization
Primary alcohol hinge anchor
Crystallographic binding-mode review
CNS exposure model characterization
Free brain concentration ratio
Brain-to-plasma ratio interpretation
Kinase selectivity panel benchmarking
Reported off-target profile at 1 µM
Kinase panel endpoint review
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